molecular formula C8H15N3 B1274614 1-butyl-3-methyl-1H-pyrazol-5-amine CAS No. 3524-35-4

1-butyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B1274614
CAS RN: 3524-35-4
M. Wt: 153.22 g/mol
InChI Key: QOULOAPGXXMZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-butyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “1-butyl-3-methyl-1H-pyrazol-5-amine” is represented by the linear formula C8H15N3 . The InChI code for this compound is 1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“1-butyl-3-methyl-1H-pyrazol-5-amine” is a liquid at room temperature . Its molecular weight is 153.23 .

Scientific Research Applications

  • Synthesis of N-heterocyclic amines
    • Application : This research reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Method : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives. This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .
    • Results : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

    Pharmaceuticals and Agrochemicals

    • Application : Compounds similar to “1-butyl-3-methyl-1H-pyrazol-5-amine” are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • Results : The results or outcomes obtained would also depend on the specific application. In general, these compounds can contribute to the production of a wide range of products in these fields .

    Synthesis of Bis(pyrazolyl)methanes

    • Application : Pyrazole core-based organic molecules, including 2,4-Dihydro-3H-pyrazol-3-one derivatives, have several applications in various areas including pharmacy and agrochemical industries . They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
    • Results : The results or outcomes obtained would also depend on the specific application. In general, these compounds can contribute to the discovery of novel active pharmaceutical ingredients .

    Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)methanimine

    • Application : This research reported an efficient synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)methanimine .
    • Method : The synthesis was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine .
    • Results : The structure of the synthesized compound was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

    Thermal Stability Studies

    • Application : Compounds similar to “1-butyl-3-methyl-1H-pyrazol-5-amine” may be used in studies investigating their thermal stability .
    • Results : The results or outcomes obtained would also depend on the specific application. In general, these studies can provide valuable information about the thermal properties of these compounds .

Safety And Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-butyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOULOAPGXXMZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390158
Record name 1-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-methyl-1H-pyrazol-5-amine

CAS RN

3524-35-4
Record name 1-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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